molecular formula C10H12N2O3 B15219159 Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B15219159
M. Wt: 208.21 g/mol
InChI Key: XOPSGHAOAVAALD-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family. This compound is characterized by its unique structure, which includes a fused bicyclic system containing both an indazole and a carboxylate ester group. It is used as an intermediate in the synthesis of various biologically active molecules and has applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the desired indazole derivative. The reaction is usually carried out in the presence of a suitable acid catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, while reduction may produce ethyl 6-hydroxy-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Scientific Research Applications

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is widely used in scientific research due to its versatility and biological activity. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where it acts as a key intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.

    Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: This compound has a similar core structure but differs in the position of the oxo group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 802541-48-6

The compound features an indazole core, which is known for its diverse pharmacological activities. The presence of the carboxylate moiety is crucial for its interaction with biological targets.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of various indazole derivatives, including this compound. The compound's activity against cyclooxygenase (COX) enzymes has been a focal point of research.

  • Cyclooxygenase Inhibition :
    • Ethyl 6-oxo derivatives were tested for their ability to inhibit COX enzymes, which play a key role in inflammation.
    • Preliminary results indicated that certain derivatives exhibited significant inhibition of COX-1 and COX-2 activities with IC50 values ranging from 19.45 μM to 42.1 μM .
  • In Vivo Studies :
    • In carrageenan-induced paw edema models, compounds similar to ethyl 6-oxo demonstrated anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
    • The effective doses (ED50) of these compounds were calculated to be around 9.17 μM .

Anticancer Activity

Indazole derivatives have also been evaluated for their anticancer properties:

  • VEGFR-2 Kinase Inhibition :
    • The compound showed inhibition of VEGFR-2 kinase, which is critical in angiogenesis and tumor progression, with an IC50 value of 1.46 μM .
    • This suggests a potential role in cancer therapy by targeting angiogenic pathways.
  • Tumor Growth Reduction :
    • In vivo studies indicated that certain indazole derivatives significantly reduced tumor growth rates in xenograft models of colorectal carcinoma .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the indazole structure can enhance biological activity:

ModificationEffect on Activity
Electron-donating groupsIncreased anti-inflammatory potency
Substituents at position 4Enhanced COX inhibition

These modifications are crucial for optimizing the therapeutic potential of the compound.

Case Studies

Several case studies have documented the biological activity of ethyl 6-oxo derivatives:

  • Study on COX Inhibition :
    • A comparative analysis was conducted on various indazole derivatives where ethyl 6-oxo was shown to have comparable efficacy to established NSAIDs like diclofenac and celecoxib .
  • In Vivo Efficacy :
    • Research involving animal models demonstrated that the administration of ethyl 6-oxo resulted in significant reductions in inflammatory markers and pain responses .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 6-oxo-1,4,5,7-tetrahydroindazole-3-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)9-7-4-3-6(13)5-8(7)11-12-9/h2-5H2,1H3,(H,11,12)

InChI Key

XOPSGHAOAVAALD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1CCC(=O)C2

Origin of Product

United States

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